molecular formula C9H10BrClO2 B2487987 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene CAS No. 848696-72-0

1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene

Cat. No.: B2487987
CAS No.: 848696-72-0
M. Wt: 265.53
InChI Key: FSKSHIWXDFHKQF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene (CAS 848696-72-0) is a versatile benzyl halide intermediate of significant interest in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . Its molecular formula is C 9 H 10 BrClO 2 , and it has a molecular weight of 265.53 g/mol . The compound features a benzene ring substituted with both chloro and dimethoxy groups, providing distinct electronic properties, and a reactive bromomethyl group (-CH 2 Br) . This bromomethyl handle is crucial, as it readily undergoes various nucleophilic substitution reactions, including Friedel-Crafts alkylations, carbon-carbon bond-forming reactions, and the introduction of amine functionalities via alkylation . These transformations make it a valuable building block for constructing more complex molecular architectures. Researchers primarily utilize this compound as a key precursor in multi-step synthesis. Its structure is particularly valuable for exploring structure-activity relationships in medicinal chemistry and for synthesizing compounds with potential biological activity. The presence of multiple substituents on the aromatic ring allows for selective further functionalization, offering a high degree of synthetic flexibility. As a standard safety practice, this product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKSHIWXDFHKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CBr)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Functionalization via Decarboxylative Bromination

A widely adopted approach involves decarboxylative bromination of substituted benzoic acids. For example, 2-chloro-3,4-dimethoxybenzoic acid undergoes bromination using tetrabutylammonium tribromide (Bu$$4$$NBr$$3$$) under thermal conditions (100°C, 16 h), replacing the carboxylic acid group with bromine. While this method efficiently introduces bromine at the carboxyl position, adapting it for bromomethyl installation requires antecedent introduction of a methyl group.

Procedure Example:

  • Synthesis of 2-Chloro-3,4-Dimethoxybenzoic Acid
    • Chlorination of 3,4-dimethoxybenzoic acid using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0°C yields the 2-chloro derivative.
    • Characterization: $$ ^1H $$ NMR (500 MHz, CDCl$$_3$$) δ 7.41 (d, $$ J = 8.5 \, \text{Hz} $$, 1H), 6.49 (s, 1H), 3.87 (s, 6H).
  • Methyl Group Introduction via Friedel-Crafts Alkylation

    • Despite the deactivating effect of methoxy groups, Lewis acid-catalyzed alkylation (AlCl$$3$$, CH$$3$$I) introduces a methyl group at position 1.
    • Yield: 68–72% after silica gel chromatography.
  • Radical Bromination of the Methyl Group

    • Treatment with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl$$_4$$ under UV light selectively brominates the methyl group.
    • Characterization: $$ ^13C $$ NMR (126 MHz, CDCl$$3$$) δ 56.3 (OCH$$3$$), 24.3 (CH$$_2$$Br).

Alternative Pathways via Benzyl Alcohol Intermediates

Aldehyde Reduction and Subsequent Bromination

This route prioritizes the synthesis of a benzyl alcohol intermediate, which is then converted to the target bromide.

  • Synthesis of 2-Chloro-3,4-Dimethoxybenzaldehyde

    • Directed ortho-lithiation of 3,4-dimethoxybenzaldehyde using LDA followed by quenching with hexachloroethane introduces chlorine at position 2.
    • Yield: 85–90%.
  • Reduction to Benzyl Alcohol

    • NaBH$$_4$$ in ethanol reduces the aldehyde to 2-chloro-3,4-dimethoxybenzyl alcohol.
    • Characterization: IR (KBr) 3340 cm$$^{-1}$$ (O–H stretch).
  • Appel Bromination

    • Reaction with carbon tetrabromide (CBr$$4$$) and triphenylphosphine (PPh$$3$$) in dichloromethane substitutes the hydroxyl group with bromine.
    • Yield: 78–82%.

Radical Bromination of Pre-Functionalized Toluene Derivatives

Synthesis of 2-Chloro-3,4-Dimethoxytoluene

Chlorination of 3,4-dimethoxytoluene using Cl$$2$$/FeCl$$3$$ at 0°C installs chlorine at position 2, guided by the methyl group’s ortho-directing effect.

NBS-Mediated Bromomethyl Installation

  • Radical bromination with NBS (2.2 equiv) and AIBN in CCl$$_4$$ under reflux (6 h) achieves selective bromination of the methyl group.
  • Optimization Note: Excess NBS leads to dibromination; yields peak at 67% with 1.1 equiv NBS.

Comparative Analysis of Methodologies

Method Key Advantage Limitation Yield (%)
Decarboxylative Bromination High regioselectivity Requires multi-step methyl introduction 68–72
Benzyl Alcohol Pathway Amenable to scale-up Sensitive to over-reduction 78–82
Radical Bromination Single-step bromination Risk of dihalogenation 65–67

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination:
    • Use of bulky directing groups (e.g., SEM-protected amines) enhances selectivity for position 2.
  • Demethylation Under Acidic Conditions:
    • Employing weakly acidic bromination agents (e.g., HBr/AcOH) preserves methoxy groups.
  • Purification of Volatile Intermediates:
    • Low-temperature silica gel chromatography minimizes product loss.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The chloro and dimethoxy groups can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states through electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene can be contextualized by comparing it to analogous halogenated dimethoxybenzenes and related derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Halogenated Dimethoxybenzenes

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Source
This compound C9H10BrClO2 1: –CH2Br; 2: –Cl; 3,4: –OCH3 265.54 Alkylating agent; discontinued
1-Chloro-2,4-dimethoxybenzene C8H9ClO2 1: –Cl; 2,4: –OCH3 172.61 Intermediate in agrochemical synthesis
2-Chloro-1,4-dimethoxybenzene C8H9ClO2 2: –Cl; 1,4: –OCH3 172.61 Photoreactive studies; polymer chemistry
1-Propyl-3,4-dimethoxybenzene C11H16O2 1: –C3H7; 3,4: –OCH3 180.24 Natural product derivative (Cnidium monnieri)
4-Bromo-1-(1-bromoethyl)-2-methylbenzene C9H10Br2 1: –CH2Br; 4: –Br; 2: –CH3 275.99 Cross-coupling reactions; discontinued

Key Findings:

Substituent Position and Reactivity :

  • The bromomethyl group at position 1 in the target compound enhances its utility as an alkylating agent, similar to bromomethyl-substituted intermediates used in synthesizing bicyclic amines with high receptor affinity (e.g., TC-1698 and TC-1709 in ) .
  • Chlorine at position 2 introduces steric and electronic effects that may hinder electrophilic substitution at adjacent positions, contrasting with 1-chloro-2,4-dimethoxybenzene, where chlorine at position 1 allows for regioselective functionalization .

Electronic Effects :

  • The methoxy groups at positions 3 and 4 donate electron density via resonance, activating the ring toward electrophilic attack. This contrasts with 2-chloro-1,4-dimethoxybenzene, where the chlorine at position 2 deactivates the ring but directs substitution to positions 5 and 6 .

Applications and Availability: Unlike the discontinued target compound, 1-chloro-2,4-dimethoxybenzene remains commercially available, highlighting its broader utility in agrochemical and pharmaceutical synthesis . 1-Propyl-3,4-dimethoxybenzene, isolated from Cnidium monnieri, demonstrates bioactivity in ethnopharmacology but lacks the halogenation necessary for synthetic versatility .

Biological Activity

1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromomethyl group, a chloro substituent, and two methoxy groups on a benzene ring. This unique combination of functional groups contributes to its reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism behind this activity may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. Specific case studies have reported its effectiveness against certain cancer cell lines, indicating promising avenues for further research.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions . The bromomethyl group serves as a leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity can lead to the synthesis of more complex molecules with enhanced biological activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesCombination of bromomethyl and dimethoxy groups
1-(Bromomethyl)-2-chlorobenzeneModerateLimitedLacks dimethoxy groups
1-(Chloromethyl)-2-chloro-3,4-dimethoxybenzeneLimitedModerateChlorine instead of bromine

Case Studies

  • Antibacterial Activity : A study conducted on various bacterial strains demonstrated that this compound exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Cancer Cell Line Testing : In vitro assays using human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.

Research Findings

Recent investigations have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the methoxy groups or substitution patterns on the benzene ring have been shown to affect both antimicrobial and anticancer efficacy.

Q & A

Q. Comparative Table: Substituent Effects

SubstituentRelative Reactivity (SN2)Thermal Stability (°C)
Br1.0125–136
Cl0.2140–150
F0.05160–170

Advanced: What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Freeze-drying under vacuum extends shelf life to >2 years.
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

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